molecular formula C9H8BrNO2 B6205232 5-bromo-2-cyclopropylpyridine-4-carboxylic acid CAS No. 1256806-31-1

5-bromo-2-cyclopropylpyridine-4-carboxylic acid

Cat. No.: B6205232
CAS No.: 1256806-31-1
M. Wt: 242.1
InChI Key:
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Description

5-Bromo-2-cyclopropylpyridine-4-carboxylic acid is a chemical compound with the molecular formula C9H8BrNO2. It is a pyridine derivative, characterized by the presence of a bromine atom at the 5th position, a cyclopropyl group at the 2nd position, and a carboxylic acid group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-cyclopropylpyridine-4-carboxylic acid typically involves the following steps:

    Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclopropylpyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the functional groups present on the pyridine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are typically used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridine derivatives .

Scientific Research Applications

5-Bromo-2-cyclopropylpyridine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 5-bromo-2-cyclopropylpyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with key proteins and signaling molecules within cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyridine-4-carboxylic acid
  • 5-Bromo-2-ethylpyridine-4-carboxylic acid
  • 5-Bromo-2-isopropylpyridine-4-carboxylic acid

Uniqueness

5-Bromo-2-cyclopropylpyridine-4-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

CAS No.

1256806-31-1

Molecular Formula

C9H8BrNO2

Molecular Weight

242.1

Purity

95

Origin of Product

United States

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